molecular formula C20H26O3 B14733101 3-Decyl-4-hydroxynaphthalene-1,2-dione CAS No. 6320-73-6

3-Decyl-4-hydroxynaphthalene-1,2-dione

Cat. No.: B14733101
CAS No.: 6320-73-6
M. Wt: 314.4 g/mol
InChI Key: LDURHWUQWIYXLC-UHFFFAOYSA-N
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Description

3-Decyl-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C20H28O3 It is a derivative of naphthoquinone, characterized by the presence of a decyl group at the third position and a hydroxyl group at the fourth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decyl-4-hydroxynaphthalene-1,2-dione can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature. The copper (II) oxide nanoparticles can be recovered and reused multiple times without loss of activity .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts like L-proline under reflux conditions in ethanol has also been reported for the synthesis of hydroxy-substituted naphthalene-1,4-diones . This method is noted for its safety, high yields, and reusability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Decyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.

Mechanism of Action

The mechanism of action of 3-Decyl-4-hydroxynaphthalene-1,2-dione involves its interaction with molecular targets and pathways. The hydroxyl and quinone groups play a crucial role in its biological activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where it targets cancer cells and induces apoptosis through oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Decyl-4-hydroxynaphthalene-1,2-dione is unique due to the presence of the decyl group, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes

Properties

CAS No.

6320-73-6

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

3-decyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C20H26O3/c1-2-3-4-5-6-7-8-9-14-17-18(21)15-12-10-11-13-16(15)19(22)20(17)23/h10-13,21H,2-9,14H2,1H3

InChI Key

LDURHWUQWIYXLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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